REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([C:5](=[C:10]1[CH2:14][C:13]([CH3:16])([CH3:15])[CH2:12][CH:11]1[CH3:17])[C:6](OC)=[O:7])#[N:4].CC(C)=O.Cl>C(O)C>[OH:7][CH2:6][CH:5]([CH:10]1[CH2:14][C:13]([CH3:16])([CH3:15])[CH2:12][CH:11]1[CH3:17])[C:3]#[N:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
Methyl 2-cyano-2-(2,4,4-tri-methylcyclopentylidene)acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OC)=C1C(CC(C1)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with MTBE
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with a sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering through paper
|
Type
|
CUSTOM
|
Details
|
evaporating the solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(C#N)C1C(CC(C1)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |